molecular formula C17H16O3 B181212 Eugenyl benzoate CAS No. 531-26-0

Eugenyl benzoate

Cat. No. B181212
CAS RN: 531-26-0
M. Wt: 268.31 g/mol
InChI Key: ZOGNBLKDKPCKGB-UHFFFAOYSA-N
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Description

Eugenyl benzoate is a carbonyl compound . It is a derivative of eugenol, a naturally extracted compound that serves as an efficient raw material for various polymers .


Synthesis Analysis

Eugenyl benzoate can be synthesized using several chemical reactions such as Esterification, Demethylation, Halohydrin, and Sharpless reaction . Enzymatic esterification of eugenol and benzoic acid has also been reported .


Molecular Structure Analysis

The molecular formula of Eugenyl benzoate is C17H16O3 . The 1H-NMR for compounds showed disappearances of singlet of –OCH 3 around δ 3.80 ppm due to demethylation reaction .


Chemical Reactions Analysis

In the synthesis of Eugenyl benzoate derivatives, several chemical reactions are used, such as Esterification, Demethylation, Halohydrin, and Sharpless reaction .


Physical And Chemical Properties Analysis

Eugenol, a phenylpropanoid, is a pale yellow oil with a spicy aroma . It is a weak acid which is soluble in organic solvents .

Scientific Research Applications

Biocatalysis in Synthesis

Eugenyl benzoate synthesis has been explored using biocatalysts. Immobilized Rhizomucor miehei lipase on chitosan-chitin nanowhiskers showed promising results in enzymatic esterification, achieving a high yield of eugenyl benzoate under optimized conditions. This approach offers an environmentally friendly and efficient alternative to conventional chemical synthesis methods (Abd Manan et al., 2018).

Cancer Research

Eugenyl benzoate derivatives have been studied for their potential as BCL-2 inhibitors in colorectal cancer. Synthesized compounds showed varying degrees of inhibitory activity against HT29 colon cancer cells, with some derivatives performing better than eugenol itself. QSAR and molecular docking approaches were used to understand the relationship between chemical structure and cytotoxic activity (Fadilah et al., 2020).

Antioxidant Properties

Research has investigated the antioxidant activities of eugenol and eugenyl benzoate. A study on non-commercial immobilized Staphylococcus aureus lipase for catalyzing the esterification of eugenol with benzoic acid revealed that eugenyl benzoate exhibited higher antioxidative activity compared to BHT, a model synthetic antioxidant. The optimized synthesis conditions achieved a conversion yield of 75% (Horchani et al., 2010).

Acaricidal Activity

Eugenol and its congeners, including eugenyl benzoate, have been examined for their acaricidal activity against Dermatophagoides farinae and Dermatophagoides pteronyssinus. The study found that these compounds exhibited significant toxicity to dust mites, suggesting their potential as natural acaricides (Kim et al., 2003).

Extraction and Preparation Techniques

Efforts have been made to optimize the extraction of eugenol and the preparation of eugenyl benzoate. Techniques such as steam distillation, gravity filtration, and recrystallization have been employed to ensure the purity of the final products. Characterization methods like thin-layer chromatography and NMR analysis have been utilized for quality assessment (Bisergaeva et al., 2021).

Safety And Hazards

Eugenol is considered safe as a product, but due to its vast range of different applications and extensive use, there has been a great concern about its toxicity in recent years . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Eugenyl benzoate and its derivatives have shown potential in inhibiting HT29 colorectal cancer cells . The use of the RML-CS-CNWs biocatalysts was promising in affording relatively satisfactory yield of eugenol to benzoic acid within a reasonably short time . The advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol is also being explored .

properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNBLKDKPCKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862132
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless crystalline solid; Balsamic aroma with and undertone reminiscent of clove
Record name Eugenyl benzoate
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Record name Eugenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

360.00 °C. @ 760.00 mm Hg
Record name Eugenyl benzoate
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Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name Eugenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Eugenyl benzoate

CAS RN

531-26-0
Record name Eugenol benzoate
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Record name Eugenyl benzoate
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Record name Eugenyl benzoate
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Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
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Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
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Record name 4-allyl-2-methoxyphenyl benzoate
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Record name EUGENYL BENZOATE
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Record name Eugenyl benzoate
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Melting Point

69 - 70 °C
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
FM Abdul Manan, N Attan, N Widodo… - Preparative …, 2018 - Taylor & Francis
… of RML in synthesizing eugenyl benzoate. The CS/CNWs … the free RML to synthesize eugenyl benzoate for parameters: … increase in yield of eugenyl benzoate was observed for RML-…
Number of citations: 20 www.tandfonline.com
F Fadilah, R Andrajati, A Arsianti, RI Paramita, L Erlina… - bioRxiv, 2020 - biorxiv.org
… This study is aimed to acquiring new compounds of Eugenyl benzoate (2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate) derivatives that can inhibit HT29 colorectal cancer cells. In this …
Number of citations: 2 www.biorxiv.org
FM Abd Manan, N Attan, Z Zakaria, NA Mahat… - Journal of …, 2018 - Elsevier
… route to synthesize eugenyl benzoate, immobilized Rhizomucor … condition, the highest yield of eugenyl benzoate (56.3%) was … Analyses of FTIR and NMR on purified eugenyl benzoate …
Number of citations: 38 www.sciencedirect.com
FM Abd Manan, N Attan, Z Zakaria, ASA Keyon… - Enzyme and Microbial …, 2018 - Elsevier
… synthesize the problematic anti-oxidant eugenyl benzoate. The new method overcomes the … (BBD) optimization process to synthesize eugenyl benzoate by esterification of eugenol and …
Number of citations: 52 www.sciencedirect.com
R Andrajati, A Arsianti, RI Paramita, L Erlina, A Yanuar - 2020 - scholar.ui.ac.id
… This study is aimed to acquiring new compounds of Eugenyl benzoate (2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate) derivatives that can inhibit HT29 colorectal cancer cells. In this …
Number of citations: 0 scholar.ui.ac.id
SM Seyedi, Z Jafari, N Attaran, H Sadeghian… - Bioorganic & Medicinal …, 2009 - Elsevier
… action of the LO enzyme on eugenyl benzoate, methyleugenol and esteragol as substrate (… to eugenyl benzoate, it is suggested that the methoxy group of eugenyl benzoate have no …
Number of citations: 26 www.sciencedirect.com
Z Jafari, SM Seyedi, H Sadeghian… - 16th Iranian Chemistry …, 2013 - profdoc.um.ac.ir
… SLO inhibitory activities of eugenol, eugenyl benzoate, methyleugenol and esteragol. Also, … to eugenyl benzoate, it is suggested that the methoxy group of eugenyl benzoate have no …
Number of citations: 3 profdoc.um.ac.ir
A Jabbari, M Davoodnejad, M Alimardani… - Bioorganic & medicinal …, 2012 - Elsevier
… Further evaluation was done by Horchani et al. on eugenyl benzoate to explore the inhibitory mechanism. They showed eugenol and eugenyl benzoate have the same potency for …
Number of citations: 18 www.sciencedirect.com
AK Maurya, K Agarwal, AC Gupta, A Saxena… - Natural product …, 2020 - Taylor & Francis
… Eugenyl benzoate (ST7): To a solution of eugenol 5 g (30.48 mmol), benzoyl chloride 15 g (60.14 mmol) was added. To this reaction mixture 2.5ml of sulphuric acid was added …
Number of citations: 21 www.tandfonline.com
S Tursiloadi, N Artanti, A Sulaswatty - Indonesian Journal of Applied …, 2015 - neliti.com
… to produce various products such as vanilla, eugenyl ether, methyl ether eugenyl, eugenyl ethyl ether, eugenyl acetate, eugenyl cinnamate, dimmer eugenol and eugenyl benzoate, …
Number of citations: 2 www.neliti.com

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